(5-氧代吡咯烷-2-基)甲基 4-甲基苯磺酸酯
货号:
B2976298
CAS 编号:
98243-59-5
分子量:
269.32
InChI 键:
AMZNHHZJURKRFX-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
描述
“(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate” is a biochemical used for proteomics research . Its molecular formula is C12H15NO4S and it has a molecular weight of 269.32 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m1/s1
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.32 g/mol . It is a powder at room temperature . The melting point is between 124-128 degrees Celsius .科学研究应用
偶氮颜料红湖中间体
- 与 (5-氧代吡咯烷-2-基)甲基 4-甲基苯磺酸酯相关的 2-氨基-5-氯-4-甲基苯磺酸盐是偶氮颜料红湖合成的中间体。这一点通过单晶数据的结构测定得到证实 (Bekö 等,2012)。
神经精神疾病和神经疾病药物开发中的应用
- 使用类似于 (5-氧代吡咯烷-2-基)甲基 4-甲基苯磺酸酯的化合物合成了相关的四环喹喔啉衍生物,该衍生物对血清素和多巴胺受体表现出结合亲和力。这种多功能候选药物在治疗神经精神疾病和神经疾病方面显示出前景 (Li 等,2014)。
在噻唑和嘧啶合成中的作用
- 氨基丙二腈 4-甲基苯磺酸酯与异硫氰酸酯反应生成氰基噻唑,进一步反应可得到噻唑并嘧啶。这展示了它在不同合成途径中的用途 (Freeman 和 Kim,1991)。
Sigma-1 受体调节剂的开发
- 新型 sigma-1 受体调节剂的合成研究使用了与本化合物相关的 2-(5-甲基-4-苯基-2-氧代吡咯烷-1-基)-乙酰胺对映异构体,显示了在调节神经受体活性中的应用 (Veinberg 等,2013)。
预防 HIV-1 感染的拮抗剂
- 甲基苯磺酰胺在结构上与 (5-氧代吡咯烷-2-基)甲基 4-甲基苯磺酸酯相关,由于其在预防 HIV-1 感染中的潜在用途而受到越来越多的关注 (Cheng De-ju,2015)。
非线性光学中的应用
- 噻吩基取代的吡啶鎓盐,涉及与 (5-氧代吡咯烷-2-基)甲基 4-甲基苯磺酸酯类似的化合物,表现出显着的非线性光学性质,可用于光子和光电 (Li 等,2012)。
铁腐蚀抑制剂
- 哌啶衍生物,如 (5-氧代吡咯烷-2-基)甲基 4-甲基苯磺酸酯,因其对铁腐蚀的抑制特性而受到研究,揭示了在材料科学和工业过程中的潜在应用 (Kaya 等,2016)。
润滑油抗氧化剂
- 结构上与 (5-氧代吡咯烷-2-基)甲基 4-甲基苯磺酸酯相关的化合物已被评估为润滑油的抗氧化剂和腐蚀抑制剂,突出了它们的工业应用 (Habib 等,2014)。
具有脂肪族氮路易斯碱的质子转移化合物
- 5-磺基水杨酸与脂肪族氮碱的质子转移化合物,类似于 (5-氧代吡咯烷-2-基)甲基 4-甲基苯磺酸酯,因其结构特征和氢键模式而受到研究,可用于材料和配位化学 (Smith 等,2011)。
与亲核试剂的多功能反应
- 类似于 (5-氧代吡咯烷-2-基)甲基 4-甲基苯磺酸酯的化合物与各种亲核试剂的反应研究证明了该化合物在有机合成中的多功能性 (Ceh 和 Petrič,2000)。
安全和危害
属性
IUPAC Name |
(5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZNHHZJURKRFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98243-59-5 | |
Record name | (5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
To of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone (1.0 g 8.69 mmol) and triethylamine (1.21 ml, 8.69 mmol) in 50 mL of methylene chloride was added 1.66 g (8.69 mmol) of p-toluenesulfonyl chloride. The resultant solution was stirred at room temperature for 3 days. The organic solution was washed 1× with water, dried over MgSO4, filtered, and concentrated. Silica gel chromatography (95:5 ethyl acetate/methanol) gave 1.65 g (71%) of toluene-4-sulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester as a white powder that was used in the next step. Rf=0.29 (95:5 ethyl acetate/methanol). 1H NMR (400 MHz, CDCl3): δ 1.65–1.80 (m, 1H), 2.15–2.35 (m, 3H), 2.42 (s, 3H), 3.80–3.90 (m, 2H), 3.95–4.05 (m, 1H), 6.53 (bs, 1H), 7.30–7.35 (d, J=8.4 Hz, 2H), 7.74–7.76 (d, J=8.4 Hz, 2H); 13C NMR (100 MHz, CDCl3): δ 21.7, 22.8, 29.3, 52.6, 72.0, 127.9, 130.1, 132.4, 145.4, 178.0. To 150 mg (0.40 mmol) of 6-Methoxy-1-methyl-7-[(2S,3S)-(2-phenyl-piperidin-3-ylamino)-methyl]-3,4-dihydro-1H-quinolin-2-one, potassium carbonate (55 mg, 0.40 mmol), and catalytic KI in 4 mL of DMF was added toluene-4-sulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester (107 mg, 0.40 mmol) The suspension was heated to 60° C. for 16 hours. The reaction was diluted with methylene chloride and washed 3× with water, 2× with brine, dried over MgSO4, filtered, and concentrated. Silica gel chromatography using (85:15 ethyl acetate/methanol) gave 19 mg (10%) of the title compound, a white foam. Rf=0.10 (85:15 ethyl acetate/methanol). MS (M+H)+=477.2; 1H NMR (400 MHz, CDCl3): δ 1.30–1.60 (m, 3H), 1.78–1.82 (dd, J=12.6, 3.0 Hz, 1H), 1.98–2.16 (m, 6H), 2.20–2.30 (m, 1H), 2.50–2.52 (dd, J=12.6, 11.0 Hz, 1H), 2.54–2.58 (t, J=7.4 Hz, 2H), 2.68 (bs, 1H), 2.76–2.80 (t, J=7.4 Hz, 2H), 3.14 (s, 3H), 3.25–3.29 (m, 1H), 3.30 (bs, 1H), 3.37–3.40 (d, J=13.9 Hz, 1H), 3.49 (s, 3H), 3.62–3.66 (d, J=13.9 Hz, 1H), 3.86–3.91 (m, 1H), 6.49 (s, 1H), 6.50–6.55 (bs, 1H), 6.60 (s, 1H), 7.20–7.30 (m, 5H); 13C NMR (100 MHz, CDCl3): δ 20.1, 25.0, 25.5, 27.3, 29.6, 29.9, 31.8, 45.6, 50.8, 53.7, 55.5, 56.3, 61.1, 72.4, 109.9, 116.28, 127.1, 128.3, 128.9, 133.6, 140.6, 152.9, 170.0, 177.5. The dihydrochloride salt was prepared by the addition of 2 M HCl in ether to a solution of the product in ethyl acetate. Concentration gave a white solid (Mp=203–207° C.).
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。